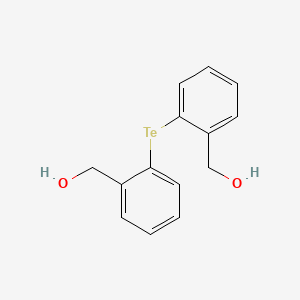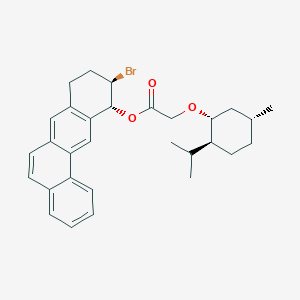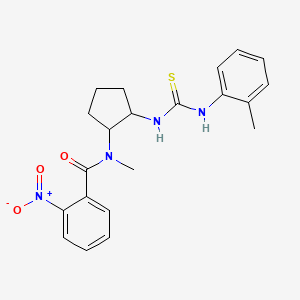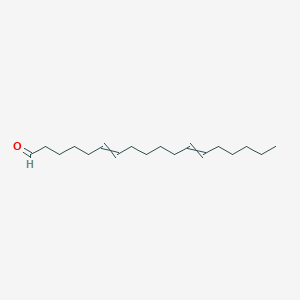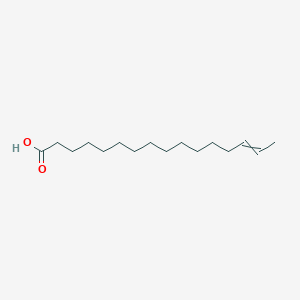![molecular formula C19H14N6O4 B14446213 (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene CAS No. 78818-71-0](/img/structure/B14446213.png)
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a phenylhydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene typically involves multiple steps, starting with the preparation of the dinitrophenyl and phenylhydrazinylidene precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activities, or modulating receptor functions. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diazene derivatives and dinitrophenyl compounds, such as:
- (E)-1-(2,4-Dinitrophenyl)-2-(phenylhydrazinylidene)methyl]diazene
- 2,4-Dinitrophenylhydrazine
- Phenylhydrazine derivatives
Uniqueness
What sets (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both dinitrophenyl and phenylhydrazinylidene groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
78818-71-0 |
|---|---|
Formule moléculaire |
C19H14N6O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N'-anilino-N-(2,4-dinitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14N6O4/c26-24(27)16-11-12-17(18(13-16)25(28)29)21-23-19(14-7-3-1-4-8-14)22-20-15-9-5-2-6-10-15/h1-13,20H |
Clé InChI |
LOAMGOXBYHVVTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



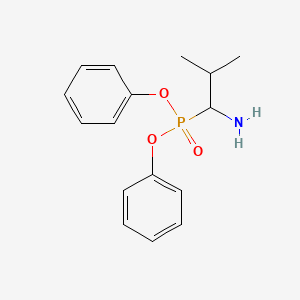
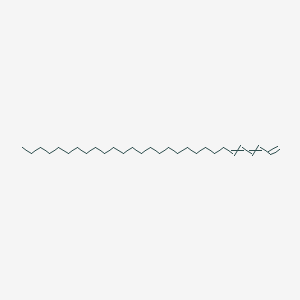
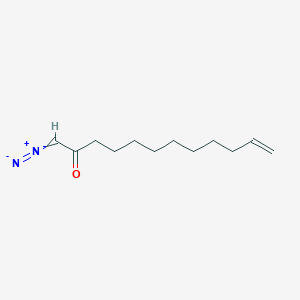
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
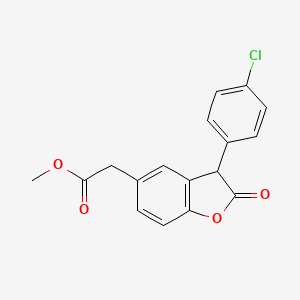
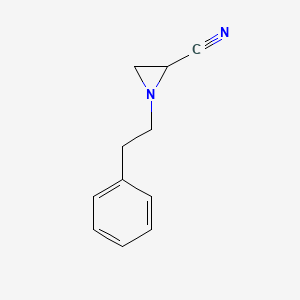
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
